![molecular formula C15H20N2O2 B1447459 2-(Cbz-Amino)-8-Azabicyclo[3.2.1]octan CAS No. 1403767-22-5](/img/structure/B1447459.png)

2-(Cbz-Amino)-8-Azabicyclo[3.2.1]octan

Übersicht

Beschreibung

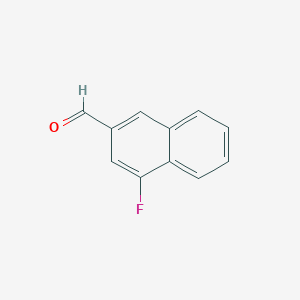

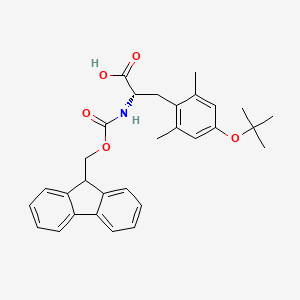

2-(Cbz-amino)-8-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure

Wissenschaftliche Forschungsanwendungen

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.

Medicine: It is used in drug discovery for the development of new therapeutic agents.

Industry: The compound’s stability and reactivity make it useful in the production of advanced materials.

Wirkmechanismus

are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .

The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

Biochemische Analyse

Biochemical Properties

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system . The nature of these interactions is primarily inhibitory, where 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane binds to the active site of the enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft .

Cellular Effects

The effects of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the nicotinic acetylcholine receptors . By modulating these pathways, 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can enhance synaptic transmission and improve cognitive functions .

Molecular Mechanism

At the molecular level, 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase and butyrylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane to the active site of these enzymes, which prevents the breakdown of acetylcholine . Additionally, this compound can modulate the activity of nicotinic acetylcholine receptors, leading to changes in ion flux and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane have been studied over various time frames. The stability of this compound is relatively high, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can lead to sustained increases in acetylcholine levels and prolonged enhancement of synaptic transmission .

Dosage Effects in Animal Models

The effects of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and improve memory retention in rodents . At higher doses, toxic effects such as convulsions and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the metabolic flux of acetylcholine .

Transport and Distribution

The transport and distribution of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to accumulate in neuronal tissues, where it exerts its effects on synaptic transmission . The localization and accumulation of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane are critical for its function, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane is primarily within the synaptic cleft and neuronal cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the use of organocatalysis. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction can be followed by an interrupted Nazarov cyclization to yield the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane are not well-documented, the principles of organocatalysis and tandem cyclization reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the bicyclic framework.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of highly oxidized bicyclo[3.2.1]octane derivatives .

Vergleich Mit ähnlichen Verbindungen

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

8-oxabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure and is synthesized via similar organocatalytic methods.

11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system, synthesized through tandem cyclization reactions.

The uniqueness of 2-(Cbz-amino)-8-azabicyclo[32

Eigenschaften

IUPAC Name |

benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJDROIYDOZMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169148 | |

| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-22-5 | |

| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)